molecular formula C9H17NO B13479054 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol

Cat. No.: B13479054
M. Wt: 155.24 g/mol
InChI Key: KAJBLHCIEFOPKA-UHFFFAOYSA-N
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Description

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol is a chemical compound with the molecular formula C9H17NO It features a cyclopropane ring attached to a piperidine moiety via a methylene bridge, and an alcohol functional group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol typically involves the reaction of piperidine derivatives with cyclopropane-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyclopropyl halide in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropane hydrocarbons.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides rigidity and spatial orientation. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.

    2-methyl-1-piperidin-4-yl-propan-1-ol: Contains a methyl group on the piperidine ring and a propanol moiety.

    4-Piperidinemethanol: Lacks the cyclopropane ring, featuring a simpler structure.

Uniqueness

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C9H17NO/c11-9(3-4-9)7-8-1-5-10-6-2-8/h8,10-11H,1-7H2

InChI Key

KAJBLHCIEFOPKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2(CC2)O

Origin of Product

United States

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